N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine
Description
Properties
IUPAC Name |
2-(5H-benzo[b][1,4]benzoxazepin-6-ylideneamino)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-9-10-17-15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)18-15/h1-8H,9-10,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRAWSHDQUMKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCN)NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . This reaction proceeds through the formation of an alkynylketimine intermediate, which undergoes cyclization to form the benzoxazepine ring.
Industrial Production Methods
Industrial production methods for N’-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine has garnered attention in medicinal chemistry due to its structural uniqueness and biological properties. The compound's ability to interact with various biological targets makes it a candidate for drug development.
Antidepressant Activity
Research indicates that benzoxazepine derivatives exhibit antidepressant effects. For instance, studies have shown that compounds similar to this compound can inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. In vitro assays demonstrated that certain derivatives significantly reduced immobility time in forced swim tests, suggesting potential antidepressant properties .
Neuroprotective Effects
The compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. Its interaction with cholinergic systems suggests a role in enhancing cognitive function and memory retention. Research on related compounds has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease .
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Producing oxides using agents like potassium permanganate.
- Reduction : Converting to reduced forms utilizing sodium borohydride.
- Substitution : Functional group modifications through reactions with halogens or alkylating agents.
Biological Mechanisms
The mechanism of action for this compound involves binding to specific receptors or enzymes, modulating their activity. This interaction may lead to various biological effects such as:
- Induction of cell cycle arrest in cancer cells.
- Modulation of neurotransmitter levels in the brain.
Case Studies and Research Findings
Several studies have documented the efficacy of N'-benzo[b][1,4]benzoxazepin derivatives:
Study on Antidepressant Activity
A study investigated a series of benzoxazepines for their MAO inhibitory activity and found that certain derivatives exhibited significant antidepressant-like behavior in animal models .
Neuroprotective Study
Another research focused on the neuroprotective potential of benzoxazepine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could enhance neuronal survival rates in vitro .
Mechanism of Action
The mechanism of action of N’-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, some benzoxazepine derivatives have been found to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .
Comparison with Similar Compounds
Key Structural Features
The target compound differs from related ethane-1,2-diamine derivatives primarily in its substituent:
- N,N'-Bis(4-benzylphthalazin-1-yl)ethane-1,2-diamine (13) (): Features phthalazine rings substituted with benzyl groups.
- N,N'-Bis(2'-hydroxy-5'-substituted-benzyl)-N,N´-dimethylethane-1,2-diamines (6a-h) (): Incorporates hydroxy-substituted benzyl groups and methyl substituents.
- N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives (1a-i) (): Includes diverse 4-substituted benzyl groups (e.g., halogens, methoxy).
Comparative Physicochemical Properties
Table 1: Physical Properties of Ethane-1,2-diamine Derivatives
The benzo[b][1,4]benzoxazepin group in the target compound is expected to influence melting points and solubility. Fused heterocycles often increase melting points due to enhanced crystallinity, as seen in phthalazine derivatives (e.g., compound 11: 250–251°C) . However, bulky substituents like benzoxazepin may reduce solubility compared to acetylated derivatives () .
Anthelmintic Activity ()
Piperazine-2,3-dione derivatives (2a-i) synthesized from ethane-1,2-diamine precursors demonstrated potent in vitro activity against Enterobius vermicularis and Fasciola hepatica. Lipophilicity (ClogP values: 1.8–3.2) correlated with efficacy, surpassing the reference drug piperazine hydrate . The target compound’s benzoxazepin group may further modulate lipophilicity and receptor binding.
Structural Implications for Bioactivity
- Electron-Withdrawing Groups : Chloro or methoxy substituents in improved anthelmintic activity .
- Heterocyclic Rigidity : The benzoxazepin ring could enhance target selectivity via steric or electronic effects, akin to phthalazine derivatives in .
Discussion on Structural Modifications and Functional Group Impact
The benzo[b][1,4]benzoxazepin substituent distinguishes the target compound from other ethane-1,2-diamine derivatives in three key aspects:
Enhanced Aromaticity : May improve stability and binding to aromatic-rich biological targets.
Oxygen Atom Contribution : Could facilitate hydrogen bonding or polar interactions.
Steric Bulk : Might limit membrane permeability compared to smaller substituents like acetyl groups () .
Biological Activity
N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C16H18N2O
Molecular Weight : 258.33 g/mol
CAS Number : Not widely referenced, but related compounds can provide insights into its properties.
The compound features a benzoxazepine core, which is known for various pharmacological activities. The presence of the ethane-1,2-diamine moiety suggests potential interactions with biological targets through amine functionalities.
1. Antitumor Activity
Research has indicated that derivatives of benzoxazepines exhibit significant antitumor properties. For instance, studies have shown that modifications in the benzoxazepine structure can lead to enhanced cytotoxicity against cancer cell lines. The introduction of amino groups has been linked to increased activity due to their ability to interact with DNA and inhibit cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzoxazepine Derivative A | HeLa | 5.2 | DNA Intercalation |
| Benzoxazepine Derivative B | MCF-7 | 3.8 | Apoptosis Induction |
| This compound | A549 | TBD | TBD |
2. Neuroprotective Effects
Benzoxazepines have been studied for their neuroprotective effects in models of neurodegenerative diseases. This compound may exhibit similar properties by modulating neurotransmitter levels or providing antioxidant effects.
Case Study : In a model of Parkinson's disease, a related compound demonstrated the ability to reduce oxidative stress and improve motor function in treated subjects.
3. Antimicrobial Activity
The antimicrobial potential of benzoxazepines has been explored in various studies. The structure of this compound suggests it may possess activity against bacterial strains due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to inhibition of replication and transcription.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival in pathogens or cancer cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine, and how can its purity be validated?
- Methodological Answer : The synthesis often involves reductive alkylation of ethylenediamine with carbonyl compounds (e.g., benzoxazepine derivatives) using sodium cyanoborohydride as a reducing agent, followed by cyclization with diethyl oxalate . For purity validation, combine elemental analysis (C, H, N content), FT-IR (amine N-H stretching at ~3300 cm⁻¹), and ¹H/¹³C NMR (characteristic peaks for benzoxazepine protons and ethylenediamine methylene groups) . High-resolution mass spectrometry (HRMS) is critical for molecular ion confirmation .
Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) determines decomposition temperatures, while variable-temperature NMR monitors conformational changes. For example, TGA data in related ethylenediamine derivatives show stability up to 200°C, with decomposition correlating to diamine substituents . Solubility studies in polar/nonpolar solvents (e.g., DMF vs. hexane) can inform storage conditions .
Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar benzoxazepine derivatives?
- Methodological Answer : ¹H NMR is critical for resolving substituent positions: benzoxazepine protons resonate at δ 6.8–7.5 ppm, while ethylenediamine methylene groups appear as triplets near δ 3.2–3.5 ppm . UV-Vis spectroscopy (λmax ~270–300 nm for benzoxazepine π→π* transitions) and ClogP calculations (to assess lipophilicity) further differentiate it from sulfur-containing analogs like thiazepines .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved in anti-parasitic assays?
- Methodological Answer : Discrepancies in in vitro anthelmintic activity (e.g., against Fasciola hepatica) may arise from assay conditions. Standardize parasite viability metrics (e.g., motility inhibition vs. metabolic activity via MTT assays) and control for solvent effects (e.g., DMSO ≤0.1%). Cross-validate with structural analogs (e.g., piperazine-2,3-dione derivatives) to isolate benzoxazepine-specific effects .
Q. What strategies optimize the catalytic efficiency of this compound in coordination chemistry applications?
- Methodological Answer : In vanadium(II) complexes, ligand field strength (LFSE) and steric hindrance from diamine substituents dictate catalytic activity. Use IR spectroscopy (νV-Cl ~250–300 cm⁻¹) and magnetic susceptibility measurements (μeff ~2.8–3.2 BM for high-spin d³ systems) to correlate geometry with reactivity. For example, bulkier substituents (e.g., tert-butyl) reduce unwanted redox side reactions .
Q. How does the electronic environment of the benzoxazepine ring influence the compound’s interaction with kinase targets like RIP1?
- Methodological Answer : Density functional theory (DFT) calculations (HOMO-LUMO gaps) and X-ray crystallography of inhibitor-protein complexes reveal that electron-withdrawing groups on the benzoxazepine ring enhance binding to RIP1’s ATP pocket. Compare IC₅₀ values of derivatives with substituents at the 6-position (e.g., nitro vs. methoxy) to establish SAR .
Q. What experimental approaches address the compound’s instability during storage or biological assays?
- Methodological Answer : Stabilize via lyophilization (for solid-state storage) or encapsulation in cyclodextrins (for aqueous solutions). Monitor degradation products via LC-MS; common pathways include oxidation of ethylenediamine to imines or hydrolysis of the benzoxazepine ring under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
